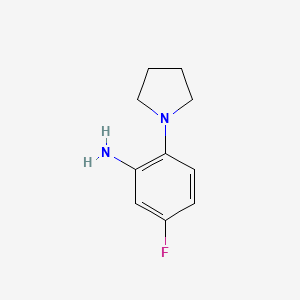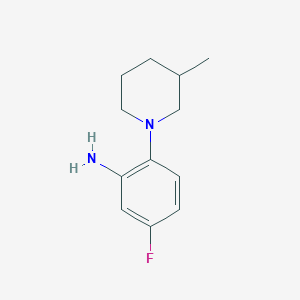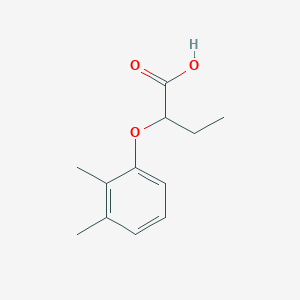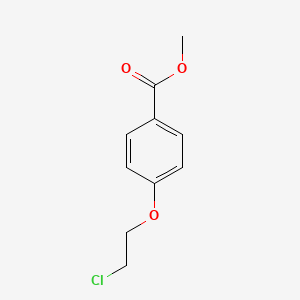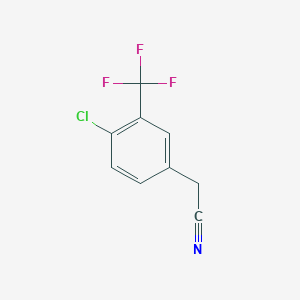
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile
Vue d'ensemble
Description
The compound "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" is a chemical entity that features a benzene ring substituted with chloro and trifluoromethyl groups, and an acetonitrile moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar molecules in acetonitrile, a common solvent for organic reactions, and the influence of substituents like chloro and trifluoromethyl groups on chemical reactivity and stability.
Synthesis Analysis
The synthesis of compounds related to "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" can be inferred from the methodologies described in the papers. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the acetonitrile group onto a benzene ring substituted with chloro and trifluoromethyl groups . The stability of cationic intermediates, as mentioned in the kinetics of elimination reactions of chlorinated compounds, may also be relevant to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. These substituents can affect the electron density of the benzene ring and the reactivity of the molecule. The presence of the acetonitrile group would contribute to the molecule's polarity and potential reactivity as a nitrile .
Chemical Reactions Analysis
Chemical reactions involving similar compounds in acetonitrile suggest that "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" could undergo nucleophilic substitution reactions, as haloalkanes can react with nucleophiles in this solvent . Additionally, the presence of electron-withdrawing groups could facilitate elimination reactions, as seen with the dehydrochlorination of a chlorinated compound to form a stilbene derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would likely include high stability in acetonitrile, as indicated by the behavior of similar chlorinated compounds . The electron-withdrawing groups would increase the acidity of protons adjacent to the carbon atoms bearing these groups, potentially affecting the compound's reactivity in acid-catalyzed reactions . The polarity introduced by the acetonitrile group would influence the solubility and may facilitate reactions with polar reagents or solvents.
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
- Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Drugs
- Application Summary: The trifluoromethyl group, which includes “2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile”, is found in many FDA-approved drugs .
- Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
3. Analgesic Potential
- Application Summary: Derivatives of “2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile” have been synthesized and tested for their analgesic potential .
- Methods of Application: The hot plate methodology was utilized to investigate the analgesic potential of the synthesized derivatives .
- Results or Outcomes: The results of this research are not specified in the source .
Safety And Hazards
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Propriétés
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile | |
CAS RN |
22902-82-5 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

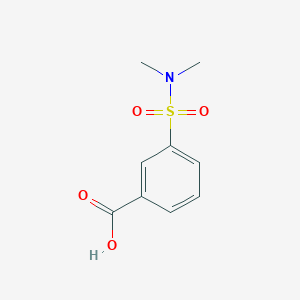
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
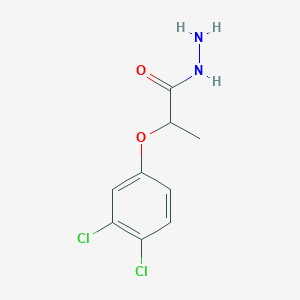
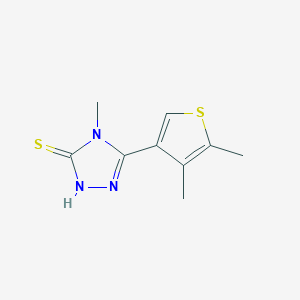
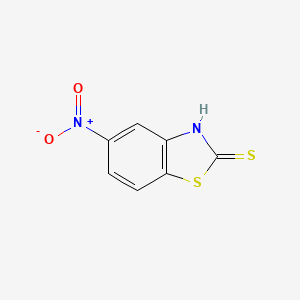
![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
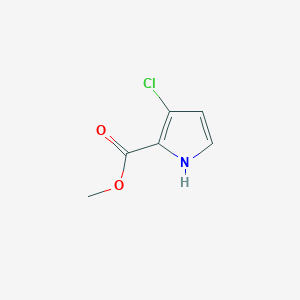

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
